5-(4-(Octyloxy)phenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide
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Overview
Description
5-(4-(Octyloxy)phenyl)-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Octyloxy)phenyl)-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with Octyloxyphenyl Group: The octyloxyphenyl group is introduced via a nucleophilic substitution reaction, where an octyloxyphenyl halide reacts with the pyrazole core.
Formation of the Trimethoxybenzylidene Moiety: The final step involves the condensation of the pyrazole derivative with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced pyrazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, 5-(4-(Octyloxy)phenyl)-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes could make it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as an anticancer agent. Studies have shown that similar compounds can inhibit the growth of cancer cells by targeting specific molecular pathways .
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-(Octyloxy)phenyl)-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethoxybenzylidene moiety is known to interact with enzyme active sites, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile
- 3,4’,5-Trimethoxy-trans-stilbene
Uniqueness
5-(4-(Octyloxy)phenyl)-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the octyloxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Biological Activity
The compound 5-(4-(Octyloxy)phenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications based on available research findings.
Structural Characteristics
The compound features a pyrazole core substituted with an octyloxy phenyl group and a trimethoxybenzylidene moiety. This unique structure is hypothesized to influence its biological properties, particularly in terms of anti-cancer and anti-inflammatory activities.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of pyrazole derivatives. In particular, compounds similar to This compound have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
- Cell Growth Inhibition : Research indicates that certain pyrazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives with similar modifications have demonstrated IC50 values in the range of 100-200 µM against breast and leukemia cancer cell lines .
Compound Type | IC50 (µM) | Cancer Cell Line |
---|---|---|
Pyrazole Derivative 1 | 139 | Breast Cancer |
Pyrazole Derivative 2 | 113 | Leukemia |
Pyrazole Derivative 3 | 400 | Renal Cancer |
Antioxidant Activity
The antioxidant properties of pyrazole derivatives are also noteworthy. The ability to scavenge free radicals and inhibit reactive oxygen species (ROS) production has been documented.
- DPPH Assay : Compounds similar to the one were tested using the DPPH radical scavenging assay, showing promising results in reducing oxidative stress in human platelets .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases, including cancer. Pyrazole derivatives have been investigated for their anti-inflammatory effects.
- Inhibition of Pro-inflammatory Cytokines : Some studies have reported that pyrazole compounds can significantly reduce levels of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), two key mediators of inflammation .
Compound Type | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
Pyrazole Derivative A | 84.2% | 76% |
Pyrazole Derivative B | 61% | 93% |
The mechanism through which This compound exerts its biological effects is likely multifaceted:
- Interaction with Tubulin : Similar compounds have been shown to bind to tubulin at the colchicine site, disrupting microtubule dynamics essential for cell division .
- Radical Scavenging : The presence of methoxy groups may enhance the electron-donating ability of the compound, improving its capacity to neutralize free radicals.
- Cytokine Modulation : By inhibiting NF-kB signaling pathways, these compounds can reduce the expression of pro-inflammatory cytokines.
Case Studies
Several studies have focused on evaluating the biological activity of pyrazole derivatives:
- A study published in Europe PMC demonstrated that certain pyrazole derivatives could inhibit cancer cell proliferation effectively and showed promising results in animal models for inflammation .
- Another investigation assessed the antioxidant capacity using various assays and found that specific modifications on the pyrazole scaffold led to enhanced activity against oxidative stress .
Properties
CAS No. |
302918-02-1 |
---|---|
Molecular Formula |
C28H36N4O5 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
3-(4-octoxyphenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C28H36N4O5/c1-5-6-7-8-9-10-15-37-22-13-11-21(12-14-22)23-18-24(31-30-23)28(33)32-29-19-20-16-25(34-2)27(36-4)26(17-20)35-3/h11-14,16-19H,5-10,15H2,1-4H3,(H,30,31)(H,32,33)/b29-19+ |
InChI Key |
SHNDYUZNJNPXHT-VUTHCHCSSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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